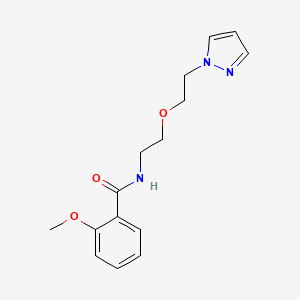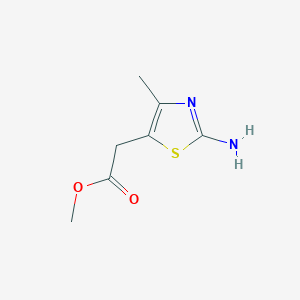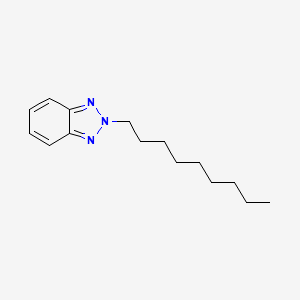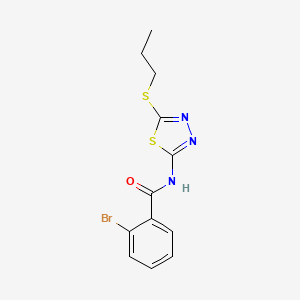![molecular formula C8H13Cl2N5 B2411402 1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amin Dihydrochlorid CAS No. 1197237-31-2](/img/structure/B2411402.png)
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amin Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . The molecular formula of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, is C5H9N3 .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved the use of 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .Molecular Structure Analysis
The molecular structure of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, has been analyzed . The molecular weight is 111.145 Da and the monoisotopic mass is 111.079643 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride” are not available, pyrazole derivatives are known to be involved in various chemical reactions. For example, they are used as reagents for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, and vapor pressure of 0.1±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Sprengstoffe und energiereiche Materialien
1-Methylpyrazolnitrat ist eine energiereiche, unempfindliche Sprengstoffverbindung . Obwohl seine Synthese komplexe Schritte und geringe Ausbeuten beinhaltet, bleibt es ein wesentlicher organischer Zwischenstoff mit Forschungswert und Anwendungsperspektiven. Forscher untersuchen weiterhin sein Potenzial in Treibmitteln, Zünder und anderen energiereichen Materialien.
Pharmakologie und Arzneimittelentwicklung
a. Hemmung des Kolonie-stimulierenden Faktors 1-Rezeptors (CSF-1R): Die Verbindung hat als potenzielles, medikamentös angreifbares Ziel Interesse geweckt. Insbesondere die Hemmung des Kolonie-stimulierenden Faktors 1-Rezeptors (CSF-1R) könnte eine neuartige therapeutische Strategie für Krankheiten wie Glioblastom multiforme sein . Weitere Studien sind erforderlich, um seine Wirksamkeit und Sicherheit in diesem Zusammenhang zu untersuchen.
Antiparasitäre Aktivität
a. Antileishmaniale Aktivität: Pyrazol-tragende Verbindungen zeigen oft vielfältige pharmakologische Wirkungen, darunter eine potente antileishmaniale Aktivität. 1-Methylpyrazolnitrat-Derivate wurden auf ihre Wirksamkeit gegen Leishmania-Parasiten untersucht. Rechenstudien deuten darauf hin, dass bestimmte Derivate gut in das aktive Zentrum von LmPTR1 (einem Leishmania-Enzym) passen, was sie zu vielversprechenden Kandidaten für die Entwicklung von Anti-Leishmaniose-Medikamenten macht .
Wirkmechanismus
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the compound’s primary targets.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . These effects would depend on the compound’s primary targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized in the body .
Eigenschaften
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-12-4-7(2-10-12)5-13-6-8(9)3-11-13;;/h2-4,6H,5,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYDZHYDAPEUMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2411321.png)


![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)

![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2411329.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)




